![molecular formula C15H10F2N2O2 B2450265 1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate CAS No. 1351586-56-5](/img/structure/B2450265.png)

1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

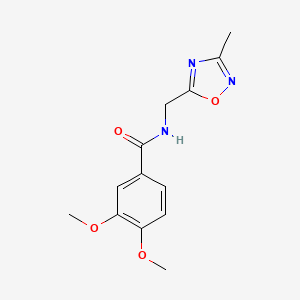

“1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their broad range of chemical and biological properties, making them important in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of interest in recent years. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

The molecular structure of imidazole derivatives has been studied using various techniques. For instance, the use of solid-state NMR has been applied for testing the quality of the obtained samples .Chemical Reactions Analysis

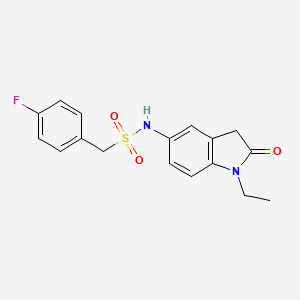

Imidazole derivatives have been tested for their in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity . The increase in antimicrobial resistance to existing drugs necessitated the search for new molecules for the treatment of bacterial infections .Applications De Recherche Scientifique

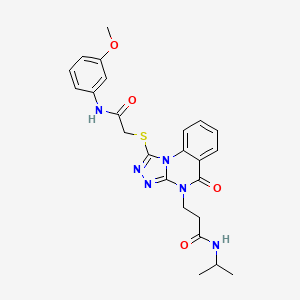

Synthesis of Metal-Organic Frameworks (MOFs)

This compound can be used in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are crystalline materials with structural versatility and controlled porosity, which have seen growing interest in both industrial and scientific circles . They can be used for a variety of applications, including gas storage, separation, and catalysis .

Pharmacological Activities

Benzimidazole derivatives, such as this compound, have significant importance as chemotherapeutic agents in diverse clinical conditions . They have been used to treat a wide range of diseases, and several promising therapeutic candidates are undergoing human trials .

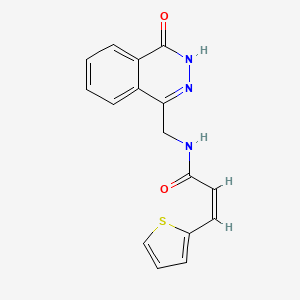

Anticancer Evaluation

The compound can be used in the design, synthesis, and anticancer evaluation of new drugs . This could potentially lead to the development of more effective treatments for various types of cancer .

Blocking of AQ Signal Reception

This compound can be used in the successful pharmacological blocking of AQ signal reception . This leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .

Corrosion Inhibition

The compound can act as a cathodic type inhibitor, inhibiting mild steel corrosion by becoming adsorbate at the metallic/electrolyte surfaces . This makes it useful in industries where corrosion is a major concern .

Design and Implementation of New Porous Materials

The compound can be used in the design and implementation of new porous materials for carbon dioxide (CO2) separation by selective adsorption . This is a rapidly increasing research area, because of its importance in energy and environment-related applications .

Mécanisme D'action

Target of Action

Benzimidazole compounds, a core structure in this molecule, are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interactions with its targets and the resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

Benzimidazole derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets . The downstream effects would depend on the specific pathway and the nature of the interaction.

Pharmacokinetics

It’s worth noting that benzimidazole derivatives are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine . The specific properties of this compound would depend on its chemical structure and the biological context.

Result of Action

Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets and the nature of their interactions .

Orientations Futures

The future directions for research on imidazole derivatives are promising. Given their broad range of biological activities, there is a great importance of heterocyclic ring-containing drugs . The development of new drugs that overcome antimicrobial resistance problems is necessary . Therefore, the synthesis and study of new imidazole derivatives, such as “1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate”, could be a promising area of future research.

Propriétés

IUPAC Name |

(1-methylbenzimidazol-5-yl) 3,4-difluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2O2/c1-19-8-18-13-7-10(3-5-14(13)19)21-15(20)9-2-4-11(16)12(17)6-9/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCGLBIETPYGEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)OC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2450187.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2450191.png)

![1'-((4-Methoxy-3-methylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2450197.png)

![N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2450198.png)

![3-ethyl-N-(3-fluoro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2450202.png)

![3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2450203.png)